N-(1-methoxypropan-2-yl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
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Overview
Description
N-(1-methoxypropan-2-yl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a heterocyclic compound that features a pyrrolo[2,3-d]pyrimidine core
Mechanism of Action
Target of Action
N-(1-methoxypropan-2-yl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine primarily targets the cyclin-dependent protein kinases (CDKs), specifically CDK6 . CDKs are important protein serine/threonine kinases belonging to the CMGC family . They play crucial roles in the regulation of cell cycle and transcription, making them promising targets for the treatment of cancers and other diseases .
Mode of Action
The interaction of this compound with its target, CDK6, results in the inhibition of this kinase . This compound has been shown to have potent antitumor activities and good CDK6 inhibitory activity . The probable binding model of this compound with CDK6 was simulated by molecular docking .
Biochemical Pathways
The inhibition of CDK6 by this compound affects the cell cycle regulation and transcription pathways . This leads to downstream effects such as the inhibition of cell proliferation, which is a key factor in the growth of cancer cells .
Pharmacokinetics
The compound’s potent antitumor activities suggest that it may have favorable adme properties that contribute to its bioavailability .
Result of Action
The result of the action of this compound is the inhibition of cell proliferation, particularly in human breast cancer cells and human gastric cancer cells . This is due to its inhibitory effect on CDK6, which plays a crucial role in cell cycle regulation .
Biochemical Analysis
Biochemical Properties
Pyrimidine derivatives have been known to interact with various enzymes, proteins, and other biomolecules . For instance, some pyrimidine derivatives have been found to inhibit kinases, which are enzymes that catalyze the transfer of phosphate groups from high-energy donor molecules to specific substrates . This process is a crucial part of many cellular functions, including signal transduction, cell division, and metabolism .
Cellular Effects
It is known that pyrimidine derivatives can have significant impacts on various types of cells and cellular processes . For example, some pyrimidine derivatives have been found to inhibit the growth of cancer cells . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that pyrimidine derivatives can exert their effects at the molecular level through various mechanisms . For instance, they can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the effects of similar compounds can change over time due to factors such as stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that the effects of similar compounds can vary with dosage . For instance, some compounds may exhibit threshold effects, where they only start to have an effect above a certain dosage. Additionally, high doses of some compounds can lead to toxic or adverse effects .
Metabolic Pathways
It is known that similar compounds can interact with various enzymes and cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
It is known that similar compounds can interact with transporters or binding proteins and can affect their localization or accumulation .
Subcellular Localization
It is known that similar compounds can be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methoxypropan-2-yl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactionsKey steps may include cyclization reactions, nucleophilic substitutions, and protective group strategies to ensure the correct functionalization of the molecule .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
N-(1-methoxypropan-2-yl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the methoxypropan-2-yl group or the phenyl rings.
Reduction: This reaction can target the pyrimidine ring or the phenyl rings.
Substitution: Both nucleophilic and electrophilic substitutions can occur on the pyrimidine ring or the phenyl rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine or phenyl rings .
Scientific Research Applications
N-(1-methoxypropan-2-yl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities, particularly as a CDK inhibitor.
4-aminopyrrolo[2,3-d]pyrimidine: Known for its antitubercular activity and structural similarity to the target compound.
Uniqueness
N-(1-methoxypropan-2-yl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain molecular targets. This makes it a valuable scaffold for the development of new therapeutic agents with improved efficacy and reduced side effects .
Properties
IUPAC Name |
N-(1-methoxypropan-2-yl)-5,7-diphenylpyrrolo[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O/c1-16(14-27-2)25-21-20-19(17-9-5-3-6-10-17)13-26(22(20)24-15-23-21)18-11-7-4-8-12-18/h3-13,15-16H,14H2,1-2H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQEOWPIBFDJTNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC1=C2C(=CN(C2=NC=N1)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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